molecular formula C10H13N3S2 B1350686 5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 590376-88-8

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1350686
M. Wt: 239.4 g/mol
InChI Key: MKEVRZYWAPDSQO-UHFFFAOYSA-N
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Description

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, commonly referred to as EMMTT, is a chemical compound with a wide range of applications in scientific research. It is used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

This compound and its derivatives have been extensively studied for their reactivity and potential in synthesizing novel heterocyclic compounds. For example, the synthesis of 1,3-dimethyl[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-1-ium and 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-1-ium salts explores the methylation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives, demonstrating the compound's versatility in organic synthesis (M. Nikpour, H. Motamedi, 2015).

Pharmacological Properties

Research into cyclization of 1-{[(4-methyl-4h-1,2,4-triazol-3-yl)sulfanyl]-acetyl}thiosemicarbazides into 1,2,4-triazole and 1,3,4-thiadiazole derivatives has revealed their potential pharmacological properties. This demonstrates the compound's application in medicinal chemistry, particularly in the design of compounds with central nervous system (CNS) activity in mice (A. Maliszewska-Guz et al., 2005).

Antimicrobial Activities

The synthesis of new 1,2,4-triazoles and their Mannich and Schiff bases, followed by the evaluation of their antimicrobial activities, underscores the role of such compounds in developing new antimicrobial agents. This work highlights the compound's utility in contributing to the fight against microbial resistance (Hacer Bayrak et al., 2009).

Anticancer Properties

A study on the effect of 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids has shown promising results. These compounds have been identified as potential candidates for anticancer drug development, illustrating the compound's application in oncological research (Aida Šermukšnytė et al., 2022).

Corrosion Inhibition

In industrial chemistry, benzimidazole derivatives, related structurally to the compound , have been investigated for their role as corrosion inhibitors for mild steel in HCl solutions. This research outlines the compound's potential in industrial applications, particularly in protecting metal surfaces against corrosion (M. Yadav et al., 2013).

properties

IUPAC Name

3-(4-ethyl-5-methylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-4-7-6(2)15-5-8(7)9-11-12-10(14)13(9)3/h5H,4H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEVRZYWAPDSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NNC(=S)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396137
Record name 5-(4-Ethyl-5-methylthiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-ethyl-5-methylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

590376-88-8
Record name 5-(4-Ethyl-5-methylthiophen-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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